molecular formula C15H18BF3O2 B595171 (E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane CAS No. 1294009-25-8

(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

Cat. No.: B595171
CAS No.: 1294009-25-8
M. Wt: 298.112
InChI Key: AIZXRYDBPGYTGI-MDZDMXLPSA-N
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Description

(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a chemical compound with the linear formula C15H18BF3O2 . It is used in laboratory chemicals and for the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of compounds similar to this compound often involves reactions with various C–H bonds. Copper-mediated or -catalyzed or metal-free oxidative C–H trifluoromethylation of terminal alkynes, tertiary amines, arenes and heteroarenes, and terminal alkenes have been demonstrated . Aryl boronic acids have also been used as nucleophilic coupling partners for copper-mediated or -catalyzed cross-coupling reactions .


Chemical Reactions Analysis

Trifluoromethylation reactions are significant in the field of chemistry. The trifluoromethylation of carbon-centered radical intermediates has seen recent advances . The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .

Scientific Research Applications

  • It has been used in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes show distinct fluorescence responses towards H2O2, indicating their potential for analytical and biological applications (Lampard et al., 2018).

  • The compound has been utilized in the synthesis of novel stilbene derivatives, with potential applications in creating new materials for liquid crystal display (LCD) technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).

  • It serves as a key component in the preparative synthesis of a general propargylation reagent, demonstrating its importance in organic synthesis and industrial applications (Fandrick et al., 2012).

  • The compound has been incorporated into the development of new building blocks for silicon-based drugs and odorants, showcasing its versatility in pharmaceutical and chemical industries (Büttner et al., 2007).

  • Its derivatives have been studied for their electrochemical properties, especially in the context of sulfur-containing organoboron compounds, suggesting applications in electrochemical sensors and devices (Tanigawa et al., 2016).

  • Additionally, it has been used as a building block in the selective synthesis of (E)-buta-1,3-dienes, highlighting its role in the advancement of organic synthesis methodologies (Szudkowska‐Fratczak et al., 2014).

  • It is a component in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, indicating its use in materials science, particularly in the development of novel polymers (Welterlich et al., 2012).

Safety and Hazards

The safety data sheet for (E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-7-5-6-8-12(11)15(17,18)19/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZXRYDBPGYTGI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858690
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294009-25-8
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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